

# Application Notes and Protocols for Investigational T-Cell Therapy NT-175

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DL-175    |           |
| Cat. No.:            | B10821562 | Get Quote |

Disclaimer: The following information is based on publicly available data for the investigational autologous T-cell therapy NT-175. The designation "**DL-175**" did not yield specific results in the conducted search; therefore, this document focuses on NT-175, the most relevant identified agent. The detailed protocols provided are representative examples for research and development purposes and are not official clinical administration guidelines.

### Introduction

NT-175 is an investigational, autologous T-cell therapy currently undergoing Phase 1 clinical evaluation for the treatment of unresectable, advanced, and/or metastatic solid tumors.[1][2][3] This personalized immunotherapy involves genetically engineering a patient's own T-cells to recognize and target a specific mutation in the p53 tumor suppressor gene (TP53 R175H), which is present on the surface of cancer cells in the context of the Human Leukocyte Antigen (HLA)-A\*02:01 molecule.[1][2]

## **Mechanism of Action**

The therapeutic principle of NT-175 is based on adoptive cell transfer (ACT). T-cells are extracted from the patient, genetically modified ex vivo to express a T-cell receptor (TCR) with high affinity for the TP53 R175H neoantigen presented by HLA-A\*02:01 on tumor cells.[1][2] These engineered T-cells are then infused back into the patient, where they are intended to recognize and eliminate tumor cells expressing this specific mutation. To enhance their antitumor activity and persistence in the immunosuppressive tumor microenvironment, the T-cells



are also engineered to be resistant to Transforming Growth Factor-beta (TGF- $\beta$ ) by disrupting the gene encoding for the TGF- $\beta$  receptor 2 (TGFBR2).[2]

Mechanism of action of NT-175 T-cell targeting a tumor cell.

## **Quantitative Data Summary**

The following table summarizes the key aspects of the ongoing Phase 1 clinical trial for NT-175. Specific dosage levels are part of the dose-escalation study and are not publicly detailed. [1][2]

| Parameter            | Description                                                                                                                                                         |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Clinical Trial ID    | NCT05877599[1]                                                                                                                                                      |
| Phase                | Phase 1[1]                                                                                                                                                          |
| Study Title          | A Study of NT-175 in Adult Subjects With Unresectable, Advanced, and/or Metastatic Solid Tumors That Are Positive for HLA-A02:01 and the TP53 R175H Mutation[1][3]  |
| Patient Population   | Adult subjects (≥18 years) with HLA-A02:01- positive, TP53 R175H-mutant solid tumors including NSCLC, colorectal, HNSCC, pancreatic, ovarian, and breast cancer.[1] |
| Intervention         | Single intravenous infusion of NT-175 following lymphodepleting chemotherapy (fludarabine and cyclophosphamide).[2]                                                 |
| Administration Route | Intravenous infusion.[2]                                                                                                                                            |
| Dosage Regimen       | Dose escalation across 3 ascending dose levels to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).[1][2]                             |
| Adjuvant Therapy     | Subcutaneous recombinant Interleukin-2 (rIL-2) administration for up to 8 days post-infusion.[2]                                                                    |



## **Experimental Protocols**

This protocol describes a representative workflow for the generation of engineered T-cells for research purposes, based on the principles of the NT-175 therapy.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A Study of NT-175 in Adult Subjects with Unresectable, Advanced, and/or Metastatic Solid Tumors That Are Positive for HLA-A\*02:01 and the TP53 R175H Mutation [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Investigational T-Cell Therapy NT-175]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821562#dl-175-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com